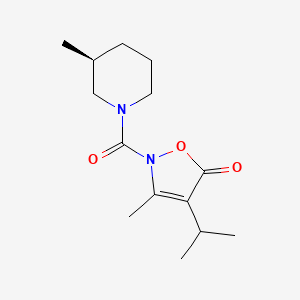
(S)-4-isopropyl-3-methyl-2-(3-methylpiperidine-1-carbonyl)isoxazol-5(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HSL-IN-2 is a potent and selective inhibitor of Hormone-Sensitive Lipase (HSL). Its chemical structure consists of a carbamoyl-triazole scaffold. The compound specifically targets HSL, an enzyme involved in lipid metabolism. Lipases play a crucial role in hydrolyzing stored triglycerides into free fatty acids and glycerol. By inhibiting HSL, HSL-IN-2 modulates lipid homeostasis and may have implications in various biological processes .
Preparation Methods
Synthetic Routes:: The synthetic route for HSL-IN-2 involves the assembly of its core carbamoyl-triazole structure. While specific details are proprietary, researchers have developed efficient methods to synthesize this compound. These routes likely include coupling reactions, cyclizations, and functional group manipulations.
Reaction Conditions:: The reaction conditions for HSL-IN-2 synthesis may involve:
- Coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig coupling)
- Cyclization reactions (e.g., triazole formation)
- Protection and deprotection steps
- Purification techniques (e.g., column chromatography, recrystallization)
Industrial Production:: Industrial-scale production methods remain undisclosed, but optimization likely focuses on yield, scalability, and cost-effectiveness.
Chemical Reactions Analysis
Reactions Undergone:: HSL-IN-2 may participate in various chemical reactions, including:
- Oxidation reactions (e.g., metabolic transformations)
- Hydrolysis (enzymatic or chemical)
- Conjugation reactions (e.g., amidation, esterification)
- Oxidation: Cytochrome P450 enzymes, NAD(P)H, oxygen
- Hydrolysis: Acidic or enzymatic hydrolysis
- Conjugation: Amine coupling reagents, carboxylic acid derivatives
Major Products:: The primary products of HSL-IN-2 reactions depend on the specific context. Hydrolysis may yield free fatty acids and the parent triazole compound.
Scientific Research Applications
HSL-IN-2’s applications span multiple fields:
Chemistry: As a tool compound for studying lipid metabolism and enzyme inhibition.
Biology: Investigating lipid signaling pathways and cellular responses.
Medicine: Potential therapeutic implications in obesity, diabetes, and lipid-related disorders.
Industry: Developing novel lipid-modulating drugs.
Mechanism of Action
HSL-IN-2 inhibits HSL, affecting lipid breakdown. It likely disrupts the hydrolysis of stored triglycerides, impacting energy balance and adipose tissue function. Further research is needed to elucidate its precise molecular targets and downstream effects.
Comparison with Similar Compounds
HSL-IN-2’s uniqueness lies in its selective inhibition of HSL. Similar compounds include other lipase inhibitors (e.g., orlistat) and lipid metabolism modulators (e.g., fibrates).
Properties
IUPAC Name |
3-methyl-2-[(3S)-3-methylpiperidine-1-carbonyl]-4-propan-2-yl-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-9(2)12-11(4)16(19-13(12)17)14(18)15-7-5-6-10(3)8-15/h9-10H,5-8H2,1-4H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWESKOHENXWEAX-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)N2C(=C(C(=O)O2)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCN(C1)C(=O)N2C(=C(C(=O)O2)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2944268.png)

![6H-thieno[2,3-b]pyrrole](/img/structure/B2944273.png)
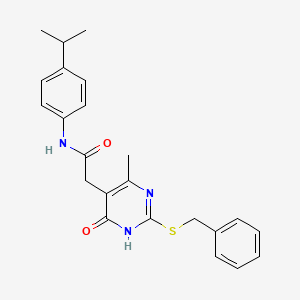
![N-(cyanomethyl)-N-methyl-4H,5H-naphtho[1,2-b]thiophene-2-carboxamide](/img/structure/B2944275.png)
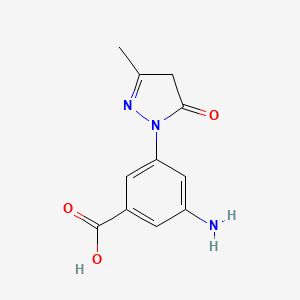
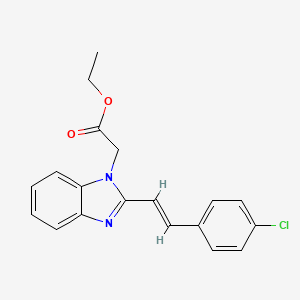
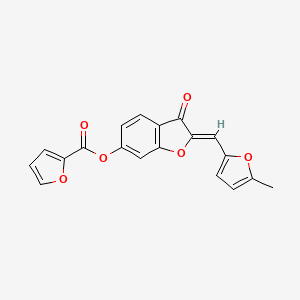
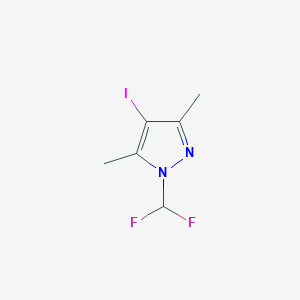
![N-[1-(3-methylbenzoyl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2944283.png)
![N-(2,4-dimethylphenyl)-2-[6-ethyl-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2944284.png)
![Methyl 2-chloro-2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B2944288.png)
![N'-(3-methoxyphenyl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide](/img/structure/B2944289.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B2944290.png)
